molecular formula C16H11F6NO B14122875 N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide

N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide

Cat. No.: B14122875
M. Wt: 347.25 g/mol
InChI Key: NFBYLMWPQGYRCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and activate substrates in chemical reactions . These interactions are crucial for its effectiveness in various applications, including catalysis and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Bis(3-(trifluoromethyl)phenyl)methyl)formamide is unique due to its specific combination of trifluoromethyl groups and formamide functionality, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C16H11F6NO

Molecular Weight

347.25 g/mol

IUPAC Name

N-[bis[3-(trifluoromethyl)phenyl]methyl]formamide

InChI

InChI=1S/C16H11F6NO/c17-15(18,19)12-5-1-3-10(7-12)14(23-9-24)11-4-2-6-13(8-11)16(20,21)22/h1-9,14H,(H,23,24)

InChI Key

NFBYLMWPQGYRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)NC=O

Origin of Product

United States

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